molecular formula GaTe B1143640 GALLIUM TELLURIDE CAS No. 12024-27-0

GALLIUM TELLURIDE

Número de catálogo B1143640
Número CAS: 12024-27-0
Peso molecular: 197.32
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Gallium Telluride (GaTe) is a chemical compound of gallium and tellurium . It is a black, odorless, brittle crystalline solid at room temperature . There is research interest in the structure and electronic properties of GaTe because of the possibility that it, or related compounds, may have applications in the electronics industry .


Synthesis Analysis

Gallium (III) telluride is most commonly synthesized through the solid-state reaction of trimethylgallium and a telluride oxide complex under high temperatures . It is also possible to synthesize the compound by reacting elemental gallium and elemental tellurium at high temperatures . A study also proposed a gallium (III) telluride (Ga2Te3)-based composite as a prospective anode for Li-ion batteries .


Molecular Structure Analysis

The structure of GaTe consists of layers and can be formulated as Ga2+ 2Te2− . The bonding within the layers is ionic-covalent and between the layers is predominantly van der Waals . A spontaneous phase transformation of GaTe occurred when the bulk was exfoliated to a few layers, indicating a structural variation from a monoclinic to a hexagonal structure .


Chemical Reactions Analysis

The gallium electrowinning process is always accompanied by a hydrogen evolution reaction that results in low current efficiency . Kinetic studies of gallium electrodeposition were carried out. The gallium electrodeposition process was determined as mixed control and forced convection is expected to further improve the current efficiency .


Physical And Chemical Properties Analysis

At room temperature, gallium (III) telluride is a black, odorless, brittle crystal . The compound crystallizes in a four-coordinate tetrahedral structure . The crystal is not immediately reactive or flammable . GaTe has a melting point of 824°C .

Safety And Hazards

Gallium (III) telluride is fatal if swallowed or inhaled . It may cause damage to the central nervous system, the liver, and the digestive system through prolonged or repeated exposure . Proper precautions should be taken when handling this compound, including lab goggles and safety gloves .

Direcciones Futuras

Gallium telluride has shown promising thermoelectric properties . It has been suggested that GaTe will be useful in the field of thermoelectric applications . Furthermore, GaTe has been proposed as a promising material for low-power-density sensing of visible light .

Propiedades

Número CAS

12024-27-0

Nombre del producto

GALLIUM TELLURIDE

Fórmula molecular

GaTe

Peso molecular

197.32

Origen del producto

United States

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